molecular formula C15H21NO2S B2972974 (E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide CAS No. 1390751-03-7

(E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide

Cat. No. B2972974
CAS RN: 1390751-03-7
M. Wt: 279.4
InChI Key: VBNWJIYSILKIDI-UHFFFAOYSA-N
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Description

“(E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide” is an organic compound containing a cyclohexane ring, a phenyl group, and a sulfonamide group . The (E) denotes the configuration of the double bond, indicating that the highest priority groups on each carbon of the double bond are on opposite sides .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate cyclohexane derivative with a phenyl ethene sulfonamide . The exact method would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The cyclohexane ring in the compound is likely to adopt a chair conformation, which is the most stable conformation for cyclohexane . The methyl group attached to the cyclohexane ring can occupy an axial or equatorial position, with the equatorial position being more stable due to less steric hindrance .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. For example, the double bond in the ethene group could participate in addition reactions . The sulfonamide group could also be involved in reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the cyclohexane ring could influence its boiling point and melting point . The sulfonamide group could contribute to its solubility in water .

Scientific Research Applications

Catalysis and Chemical Synthesis

Sulfonamide compounds have been explored for their role in catalysis and chemical synthesis. For instance, sulfonamide-substituted iron phthalocyanines have shown remarkable stability under oxidative conditions, which makes them potential candidates for oxidation catalysts. Such compounds have been employed in the oxidation of olefins like cyclohexene and styrene, leading primarily to the formation of allylic ketones and benzaldehyde, respectively (Işci et al., 2014).

Pharmaceutical and Biological Applications

Sulfonamide derivatives have been synthesized and evaluated for their biological activities. For example, a series of sulfonamide derivatives were synthesized and tested for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors, which are significant for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Material Science and Photodynamic Therapy

In material science and photodynamic therapy, new zinc phthalocyanine derivatives substituted with sulfonamide groups have been synthesized and characterized. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yields, which are crucial for Type II photodynamic therapy mechanisms, highlighting their potential in cancer treatment applications (Pişkin et al., 2020).

Antimicrobial Activity

Sulfonamide molecules have also been explored for their antimicrobial properties. A study on novel sulfonamide derivatives showed significant antibacterial and antifungal activities against a variety of microorganisms, indicating their potential as antimicrobial agents (Ghorab et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it were a drug, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to refer to the appropriate safety data sheet (SDS) for information on handling, storage, and disposal .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicine or materials science. Additionally, studies could investigate the synthesis of this compound from different starting materials or under different reaction conditions .

properties

IUPAC Name

(E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-13-7-9-15(10-8-13)16-19(17,18)12-11-14-5-3-2-4-6-14/h2-6,11-13,15-16H,7-10H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNWJIYSILKIDI-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(CC1)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylcyclohexyl)-2-phenylethene-1-sulfonamide

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